molecular formula C9H14N4O B11902743 2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-49-7

2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-

Cat. No.: B11902743
CAS No.: 646056-49-7
M. Wt: 194.23 g/mol
InChI Key: RKVHDJADLSYTMY-UHFFFAOYSA-N
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Description

2-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole typically involves the reaction of 2,7-diazaspiro[4.4]nonane with appropriate reagents to introduce the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of reduced spiro compounds.

Scientific Research Applications

2-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,7-diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole is unique due to its combination of the spiro structure and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

646056-49-7

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,7-diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2

InChI Key

RKVHDJADLSYTMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=NN=CO3

Origin of Product

United States

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